3-(3-Bromophenyl)-1,2,4-oxadiazole

Vue d'ensemble

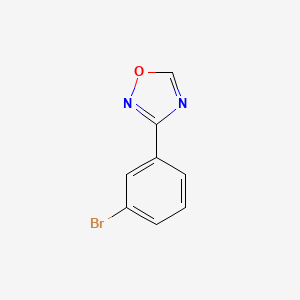

Description

3-(3-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that contains a bromophenyl group attached to an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Bromophenyl)-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve substitution reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl-oxadiazole derivatives with different functional groups attached to the phenyl ring.

Applications De Recherche Scientifique

3-(3-Bromophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . In materials science, its electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.

Comparaison Avec Des Composés Similaires

3-(4-Bromophenyl)-1,2,4-oxadiazole: Similar structure but with the bromine atom at the para position.

3-(3-Chlorophenyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.

3-(3-Bromophenyl)-1,3,4-oxadiazole: Similar structure but with a different oxadiazole ring.

Uniqueness: 3-(3-Bromophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the oxadiazole ring, which imparts distinct electronic and steric properties

Activité Biologique

3-(3-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by its oxadiazole ring, which contains two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN2O, with a molecular weight of approximately 253.09 g/mol. The presence of the bromophenyl group at the 3-position enhances its biological interactions through increased binding affinity to various targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit key enzymes involved in cancer progression and microbial resistance. The compound's mechanism of action includes:

- Enzyme Inhibition : It has shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .

- Modulation of Biological Pathways : The compound can influence pathways related to apoptosis and cell proliferation, making it a candidate for further drug development.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

- In vitro Studies : A derivative exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity. For example, compounds derived from oxadiazoles have shown IC50 values ranging from 24.74 µM to lower than that of standard chemotherapeutics like 5-Fluorouracil .

- Mechanistic Insights : The compound's ability to inhibit thymidylate synthase (TS) has been linked to its anticancer effects, with some derivatives showing IC50 values significantly lower than established drugs .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Broad Spectrum : It has demonstrated effectiveness against a range of pathogens including bacteria and fungi. For instance, derivatives have shown MIC values comparable to standard antifungal agents like Fluconazole .

- Mechanism : The antimicrobial action is thought to stem from the disruption of microbial cell functions through enzyme inhibition and interference with metabolic pathways .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Studies suggest that oxadiazole derivatives can reduce the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Unique Features |

|---|---|---|---|

| 3-(4-Bromophenyl)-1,2,4-oxadiazole | 30 µM | 200 µg/mL | Different bromine positioning affects reactivity |

| 3-(3-Chlorophenyl)-1,2,4-oxadiazole | 28 µM | 180 µg/mL | Chlorine substitution may enhance certain activities |

| 3-(3-Fluorophenyl)-1,2,4-oxadiazole | 25 µM | 150 µg/mL | Fluorine's electronegativity influences properties |

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGUMIPSJIRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620495 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-12-8 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.